3-Pyrrolidin-2-yl-1,2,3,4-tetrahydro-quinoline
Description
Properties
IUPAC Name |
3-pyrrolidin-2-yl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-5-12-10(4-1)8-11(9-15-12)13-6-3-7-14-13/h1-2,4-5,11,13-15H,3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYJIOPBXKUYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CC3=CC=CC=C3NC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587568 | |
| Record name | 3-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912771-32-5 | |
| Record name | 1,2,3,4-Tetrahydro-3-(2-pyrrolidinyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912771-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Pyrrolidin-2-yl)-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidin-2-yl-1,2,3,4-tetrahydro-quinoline typically involves the construction of the pyrrolidine ring followed by the formation of the tetrahydroquinoline structure. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with a ketone or aldehyde can lead to the formation of the pyrrolidine ring, which can then be further reacted to form the tetrahydroquinoline structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors and fixed-bed catalysts to ensure high yield and purity. The process typically includes multiple stages of purification and separation, such as extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidin-2-yl-1,2,3,4-tetrahydro-quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinolines and pyrrolidines, which can have different biological activities and properties .
Scientific Research Applications
Chemical Properties and Structure
3-Pyrrolidin-2-yl-1,2,3,4-tetrahydro-quinoline features a unique bicyclic structure that combines a pyrrolidine ring with a tetrahydroquinoline framework. This structural configuration contributes to its diverse biological activities and interactions with molecular targets.
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For instance, a study demonstrated its effectiveness against breast cancer cells through the inhibition of the PI3K/Akt pathway .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, potentially reducing inflammation in models of chronic inflammatory diseases .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that it may help mitigate neuroinflammation and oxidative stress in neuronal cells .
Chemical Biology
Biochemical Probes
Due to its structural features, this compound is being explored as a biochemical probe to study enzyme interactions and cellular processes. Its ability to form hydrogen bonds allows it to interact effectively with various biological molecules .
Synthesis of Complex Molecules
In organic synthesis, this compound serves as an intermediate in the production of more complex molecules. Its unique reactivity profile enables chemists to utilize it in synthesizing novel compounds for pharmaceutical applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated efficacy against breast cancer cells via apoptosis induction . |
| Study 2 | Anti-inflammatory Effects | Showed reduced levels of TNF-alpha and IL-6 in inflammatory models . |
| Study 3 | Neuroprotection | Indicated potential for mitigating oxidative stress in neuronal cultures . |
Mechanism of Action
The mechanism of action of 3-Pyrrolidin-2-yl-1,2,3,4-tetrahydro-quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Insights:
Substituent Position: The target compound’s pyrrolidine at C3 distinguishes it from positional isomers like 1-(pyrrolidin-3-yl)-THQ (). Bifunctional derivatives () with substituents at multiple positions exhibit enhanced pharmacological versatility but require more complex synthesis.
Electronic Effects: Electron-withdrawing groups (e.g., NO2 in , CF3 in ) reduce electron density on the aromatic ring, altering reactivity and binding affinity. In contrast, the pyrrolidine group (electron-donating) may enhance basicity and solubility.
Pharmacological Activity: Simple analogs like 2-methyl-5-hydroxy-THQ () show notable analgesic activity (1/8th potency of morphine), suggesting that even minor substituents can confer significant bioactivity. Pyrrolidine-containing derivatives (e.g., ) are understudied but hold promise for CNS targets due to their ability to cross the blood-brain barrier.
Synthesis Complexity :
- Grignard reagent-based methods () are effective for diaryl-substituted THQs, while nitro or halogenated derivatives () may require regioselective nitration or halogenation steps.
Biological Activity
3-Pyrrolidin-2-yl-1,2,3,4-tetrahydroquinoline is a compound with significant potential in medicinal chemistry. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of 3-Pyrrolidin-2-yl-1,2,3,4-tetrahydroquinoline through various studies and research findings.
Chemical Structure and Properties
The molecular formula of 3-Pyrrolidin-2-yl-1,2,3,4-tetrahydroquinoline is , and its CAS number is 912771-32-5. The structure includes a tetrahydroquinoline core with a pyrrolidine moiety that contributes to its unique biological properties.
The biological activity of 3-Pyrrolidin-2-yl-1,2,3,4-tetrahydroquinoline is primarily attributed to its interaction with various molecular targets. The tetrahydroquinoline structure allows for hydrogen bonding and hydrophobic interactions with biological macromolecules. This compound has been shown to influence several signaling pathways critical for cell proliferation and apoptosis.
Anticancer Activity
Research indicates that derivatives of tetrahydroquinoline exhibit potent anticancer properties. In particular:
- Inhibition of Cancer Cell Proliferation : Studies have shown that 3-Pyrrolidin-2-yl-1,2,3,4-tetrahydroquinoline can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic Insights : The compound has been linked to the inhibition of specific kinases involved in cancer progression. For instance, it has shown inhibitory effects on Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3) pathways .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that 3-Pyrrolidin-2-yl-1,2,3,4-tetrahydroquinoline exhibits antimicrobial effects against certain bacterial strains. This could be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Study on Anticancer Properties
In a recent study focusing on the anticancer effects of tetrahydroquinolines, researchers synthesized various derivatives and tested their efficacy against cancer cell lines such as HL-60 (human leukemia) and HCT116 (colon cancer). The results indicated that specific modifications to the structure significantly enhanced their cytotoxicity .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-Pyrrolidin-2-yl-1,2,3,4-tetrahydroquinoline | HL-60 | 5.0 | Induction of apoptosis |
| Derivative A | HCT116 | 0.5 | Inhibition of JAK2/FLT3 signaling |
Study on Anti-inflammatory Effects
Another study investigated the anti-inflammatory potential of this compound in a mouse model of inflammation. Results showed a significant reduction in inflammatory markers following treatment with varying doses of 3-Pyrrolidin-2-yl-1,2,3,4-tetrahydroquinoline .
Q & A
Q. Key Techniques
- ¹H NMR : Distinguishes between diastereomers by analyzing coupling constants (e.g., J = 4–6 Hz for axial-equatorial protons in pyrrolidine rings).
- ESI-MS : Confirms molecular weight and detects impurities via isotopic patterns.
- IR Spectroscopy : Identifies secondary amine stretches (~3300 cm⁻¹) and aromatic C-H bending modes .
Advanced Tip
For ambiguous stereochemistry, NOESY or X-ray crystallography is recommended, as seen in studies resolving [1,3]oxazinoquinoline derivatives .
How can the Povarov reaction be optimized to synthesize polysubstituted tetrahydroquinolines?
Methodological Challenges
The Povarov reaction (acid-catalyzed imino Diels-Alder cycloaddition) often suffers from low yields due to competing polymerization of electron-rich alkenes. Optimization strategies include:
- Using Lewis acids like BF₃·Et₂O to stabilize intermediates.
- Lowering reaction temperatures (<0°C) to suppress side reactions.
- Employing microwave-assisted synthesis for faster cyclization .
Data Contradiction
While reports yields up to 75% with aniline derivatives, other studies note <50% yields for bulkier substrates, highlighting steric limitations .
What purification strategies are effective for isolating 3-Pyrrolidin-2-yl-tetrahydroquinoline derivatives?
Q. Basic Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves polar impurities.
- Recrystallization : Ethanol/water mixtures yield high-purity solids for crystalline derivatives .
Q. Advanced Methods
- HPLC with Chiral Columns : Separates enantiomers using cellulose-based stationary phases.
- Flash Chromatography with Gradient Elution : Reduces solvent use and time for lab-scale purification .
How do conflicting reports on catalytic hydrogenation efficiency impact synthetic protocol design?
Analysis of Contradictions
and highlight high yields (>90%) for quinoline reduction using tin/HCl, while reports variable yields (50–85%) with catalytic hydrogenation. This discrepancy arises from substrate-specific catalyst poisoning (e.g., nitrogen lone pairs deactivating palladium). For pyrrolidine-substituted derivatives, pre-reducing the quinoline core before functionalization minimizes poisoning .
What are the stability considerations for storing 3-Pyrrolidin-2-yl-tetrahydroquinoline derivatives?
Q. Key Findings
- Light Sensitivity : Derivatives with nitro or bromo substituents degrade under UV light; store in amber vials.
- Moisture : Hygroscopic compounds (e.g., hydrochloride salts) require desiccants.
- Temperature : Long-term stability is ensured at –20°C, as per stability studies on analogous tetrahydroquinolines .
How can intramolecular cyclization be leveraged to synthesize bifunctional tetrahydroquinoline derivatives?
Advanced Synthesis
Epichlorohydrin-mediated cyclization of N-(3-chloro-2-hydroxypropyl) intermediates enables the formation of fused tetrahydroquinoline-pyrrolidine systems. Key steps include:
- Heating diphenylamine with excess epichlorohydrin to form chlorohydrin intermediates.
- Acid-catalyzed intramolecular attack at the o-position of aromatic rings, yielding bicyclic structures .
Challenges
Competing intermolecular reactions can form oligomers; dilute conditions (0.1 M) and slow addition rates mitigate this .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
